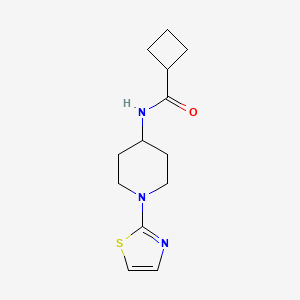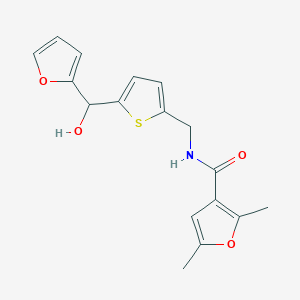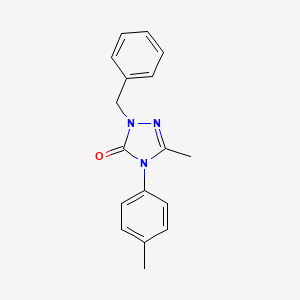
N-(1-(thiazol-2-yl)piperidin-4-yl)cyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-(thiazol-2-yl)piperidin-4-yl)cyclobutanecarboxamide” is a chemical compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-member aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .
Synthesis Analysis
The synthesis of such compounds often involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazole derivatives have been observed to have several biological activities such as antihypertensive activity, anti-inflammatory activity, antischizophrenia activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .Applications De Recherche Scientifique
Synthesis and Anti-arrhythmic Activity
A study on the synthesis of piperidine-based 1,3-thiazole derivatives, including those structurally related to the compound of interest, revealed significant anti-arrhythmic activity. This indicates potential applications in the development of new therapeutic agents for arrhythmias (Abdel‐Aziz et al., 2009).
H3-receptor Antagonists
Another study focused on the conformational analysis of thioperamide, a potent H3-receptor antagonist. This research could guide the design of new H3-receptor antagonists using similar structures as templates, suggesting applications in treating neurological disorders (Plazzi et al., 1997).
Mycobacterium tuberculosis GyrB Inhibitors
Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel inhibitors of Mycobacterium tuberculosis GyrB. This research highlights the potential for developing new antituberculosis agents (Jeankumar et al., 2013).
Cannabinoid Receptor Antagonists
Research on pyrazole derivatives, including those structurally related to the compound , has contributed to understanding the structure-activity relationships of cannabinoid receptor antagonists. This work may have implications for developing drugs to counteract the effects of cannabinoids (Lan et al., 1999).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been shown to possess anti-inflammatory properties . They have been found to inhibit the cyclooxygenase (COX) enzymes , which play a crucial role in inflammation by converting arachidonic acid into pro-inflammatory mediators.
Mode of Action
Based on the anti-inflammatory properties of similar thiazole derivatives, it can be inferred that f6446-0528 might interact with cox enzymes, leading to the suppression of pro-inflammatory mediators . This interaction could result in the reduction of inflammation.
Biochemical Pathways
The biochemical pathways affected by F6446-0528 are likely related to the inflammatory response. The inhibition of COX enzymes prevents the conversion of arachidonic acid into pro-inflammatory mediators . This action can affect various downstream effects, including the reduction of inflammation and pain.
Result of Action
The molecular and cellular effects of F6446-0528’s action are likely related to its potential anti-inflammatory properties. By inhibiting the COX enzymes, F6446-0528 may reduce the production of pro-inflammatory mediators, leading to a decrease in inflammation and pain .
Orientations Futures
The future directions for the study of “N-(1-(thiazol-2-yl)piperidin-4-yl)cyclobutanecarboxamide” and related compounds could involve further exploration of their biological activities and potential applications in medicine. This could include more in-depth studies on their mechanisms of action, as well as the development of more efficient synthesis methods .
Analyse Biochimique
Biochemical Properties
It is known that this compound has been synthesized and characterized using multiple physicochemical techniques
Cellular Effects
Preliminary studies suggest that it may have anti-inflammatory properties
Molecular Mechanism
It is known that the compound has shown the highest IC 50 values for COX-1 inhibition
Propriétés
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3OS/c17-12(10-2-1-3-10)15-11-4-7-16(8-5-11)13-14-6-9-18-13/h6,9-11H,1-5,7-8H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMSQMLVJHDJSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2CCN(CC2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Nitrobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2879196.png)

![(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpiperidine-4-carboxamide](/img/structure/B2879201.png)
![1-(4-methylphenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2879203.png)

![1-(3-Fluorophenyl)-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2879209.png)
![Ethyl 4-[(4-chlorophenyl)(4-methylpiperazin-1-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2879210.png)

![N-((6-isopropoxypyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2879212.png)


![N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide](/img/structure/B2879216.png)
![ethyl N-[(2Z)-3-oxo-2-{[(piperidin-1-yl)amino]methylidene}butanoyl]carbamate](/img/structure/B2879217.png)
